

# Independent Validation of (1R,2R)-ML-SI3: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	(1R,2R)-ML-SI3				
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TRPML1 inhibitor (1R,2R)-ML-SI3 with alternative compounds, supported by experimental data and detailed protocols. The information is compiled from published literature to facilitate independent validation and guide future research.

(1R,2R)-ML-SI3 has emerged as a potent inhibitor of the Transient Receptor Potential Mucolipin (TRPML) channels, particularly TRPML1 and TRPML2, with weaker activity against TRPML3. Its stereospecific nature is a critical aspect of its function, as its enantiomer, (1S,2S)-ML-SI3, exhibits a contrasting pharmacological profile. This guide summarizes the quantitative data on these compounds and provides detailed methodologies for key experiments to allow for independent assessment of their activity.

### **Comparative Performance of TRPML1 Inhibitors**

The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of **(1R,2R)-ML-SI3** and its related compounds against the three human TRPML channel isoforms. This data is compiled from the foundational study by Leser et al. (2021) and other independent sources.



Compound	Target	Activity	IC50 / EC50 (μM)	Reference
(1R,2R)-ML-SI3	TRPML1	Inhibition	1.6	[1]
TRPML2	Inhibition	2.3	[1]	
TRPML3	Inhibition	12.5	[1]	_
(1S,2S)-ML-SI3	TRPML1	Inhibition	5.9	_
TRPML2	Activation	2.7		_
TRPML3	Activation	10.8	_	
ML-SI1	TRPML1	Inhibition	-	[2]
Estradiol methyl ether (EDME)	TRPML1	Inhibition	-	

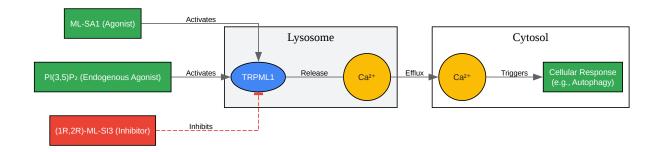
## Mechanism of Action of (1R,2R)-ML-SI3

(1R,2R)-ML-SI3 acts as a competitive antagonist at the same binding site as the synthetic TRPML1 agonist ML-SA1. However, it is important to note that (1R,2R)-ML-SI3 does not inhibit the activation of TRPML1 by the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3] This suggests a distinct mechanism of regulation for synthetic and endogenous activators of the channel.

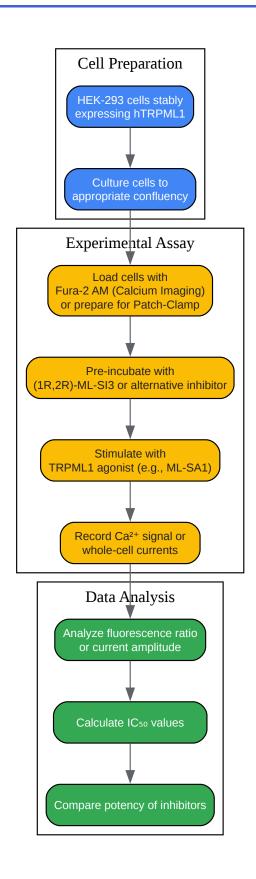
## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.









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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition PMC [pmc.ncbi.nlm.nih.gov]
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